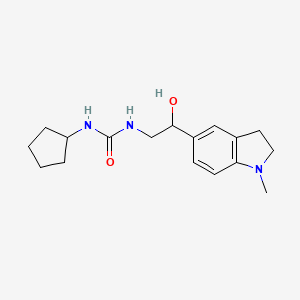

![molecular formula C23H23ClN4O4S B2985496 N-{3'-乙酰-1-[2-(4-氯苯氧基)乙基]-5,7-二甲基-2-氧代-1,2-二氢-3'H-螺[吲哚-3,2'-[1,3,4]噻二唑]-5'-基}乙酰胺 CAS No. 905787-64-6](/img/structure/B2985496.png)

N-{3'-乙酰-1-[2-(4-氯苯氧基)乙基]-5,7-二甲基-2-氧代-1,2-二氢-3'H-螺[吲哚-3,2'-[1,3,4]噻二唑]-5'-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about, “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide”, is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One common method for synthesizing indoles is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone is then heated in the presence of an acid catalyst to induce rearrangement and cyclization, forming the indole .Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide” can undergo would depend on the conditions and the specific reagents used.科学研究应用

Cancer Research

Indole derivatives, such as the compound , are significant in cancer research due to their potential therapeutic properties. They can play a role in the treatment of cancer cells by interfering with cell division and proliferation . The specific structure of this compound may allow it to target certain receptors or enzymes that are overexpressed in cancer cells, making it a candidate for anticancer drug development.

Microbial Infection Treatment

The antibacterial and antifungal properties of indole derivatives make them valuable in the treatment of microbial infections . Research into the compound’s efficacy against various strains of bacteria and fungi could lead to the development of new antibiotics or antifungal medications.

Neurological Disorders

Compounds with an indole core are often explored for their neuroprotective effects. This particular compound could be studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by protecting neurons from damage .

Agricultural Chemicals

Indole derivatives are also used in the synthesis of agrochemicals. The compound could be investigated for its use in plant protection, growth regulation, or as a component in fertilizers to enhance crop yield .

Cosmetic Industry

Due to their aromatic properties, indole derivatives are sometimes used in the cosmetic industry. This compound could be utilized in the formulation of perfumes, scents, or as an additive in skincare products for its potential antioxidant properties .

Material Science

The structural complexity of this compound, with its spiro configuration and heterocyclic components, could make it a subject of interest in material science. It might be used in the development of organic semiconductors, photovoltaic materials, or as a molecular precursor for the synthesis of complex polymers .

作用机制

未来方向

Indoles are a significant area of research in the field of medicinal chemistry, and new methods for their synthesis and modification are continually being developed . Future research may focus on developing more efficient synthesis methods, exploring the biological activity of new indole derivatives, and investigating their potential applications in the treatment of various diseases .

属性

IUPAC Name |

N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-19(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-18-7-5-17(24)6-8-18/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQIBTPYYFRHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=C(C=C4)Cl)N(N=C(S3)NC(=O)C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

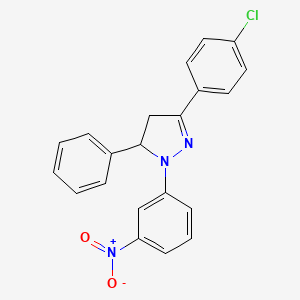

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)

![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)

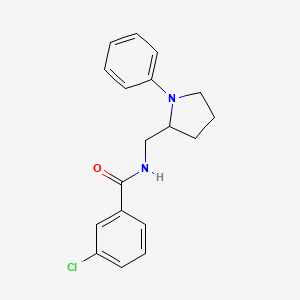

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)

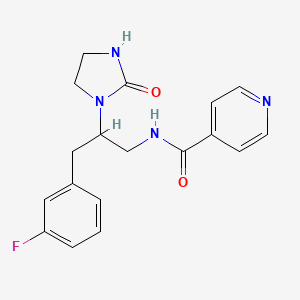

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)